molecular formula C15H24BN3O3 B1417985 N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine CAS No. 1073354-38-7

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine

Cat. No. B1417985
M. Wt: 305.18 g/mol
InChI Key: QBJANJDOISUFGP-UHFFFAOYSA-N
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Description

The compound “N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals, and a boronic ester group, which is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the morpholine ring and the boronic ester group. The boronic ester group is tetrahedral, while the morpholine ring is a six-membered ring with one nitrogen and one oxygen atom .


Chemical Reactions Analysis

The boronic ester group in this compound can undergo various reactions. For example, it can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the morpholine ring could make it more soluble in water, while the boronic ester group could affect its reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Design and Synthesis : A study by Abd El Kader et al. (2012) focused on the design and synthesis of various arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, using arylation of heterocyclic amines with arylboronic acids under Chan-Lam-Evans conditions. This includes the synthesis of N-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-(1H)-pyridin-2-one.
  • Crystal Structure and DFT Study : Huang et al. (2021) conducted a study on the synthesis of compounds, including one similar to N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine, focusing on their crystal structure and density functional theory (DFT) analyses (Huang et al., 2021).

Chemical Properties and Reactivity

  • Structural Differences and Reactivity : Sopková-de Oliveira Santos et al. (2003) examined the structural differences and chemical reactivity of pyridin-2-ylboron derivatives, including 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which is structurally related to the compound (Sopková-de Oliveira Santos et al., 2003).
  • Synthesis of Polymers : Welterlich et al. (2012) described the synthesis and properties of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units, including the use of 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (Welterlich et al., 2012).

Bioactivity and Applications

  • Antifungal and Antibacterial Bioactivity : A study by Irving et al. (2003) synthesized novel N2B heterocycles from ethylenediamine derivatives and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, exhibiting significant antifungal and moderate antibacterial activity (Irving et al., 2003).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and use. As with all chemicals, it should be handled with care to avoid exposure .

properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-5-6-13(17-11-12)18-19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJANJDOISUFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660617
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine

CAS RN

1073354-38-7
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine
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N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine

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